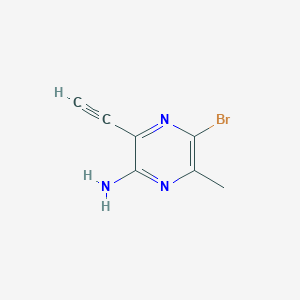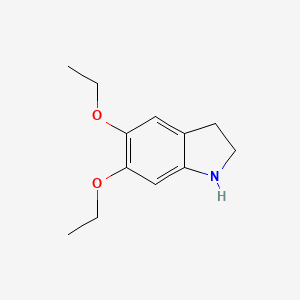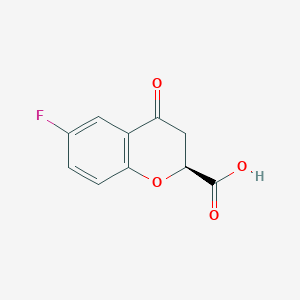
1-(Hex-1-yn-1-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hex-1-yn-1-yl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hexynyl group attached to the isoquinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hex-1-yn-1-yl)isoquinoline can be achieved through various methods. One common approach involves the nucleophilic addition of hex-1-yne to isoquinoline derivatives. This reaction typically requires a metal catalyst, such as palladium or copper, to facilitate the coupling reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Hex-1-yn-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
1-(Hex-1-yn-1-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Hex-1-yn-1-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by the unique structural features of the isoquinoline ring and the hexynyl group.
Comparison with Similar Compounds
Isoquinoline: The parent compound, known for its basicity and aromaticity.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
1-(Hex-1-yn-1-yl)quinoline: A closely related compound with a quinoline ring instead of an isoquinoline ring.
Uniqueness: 1-(Hex-1-yn-1-yl)isoquinoline is unique due to the presence of the hexynyl group, which imparts distinct reactivity and biological activity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
70437-10-4 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-hex-1-ynylisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-3-4-5-10-15-14-9-7-6-8-13(14)11-12-16-15/h6-9,11-12H,2-4H2,1H3 |
InChI Key |
OKIXDQWWQDMVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)


![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)




![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)

